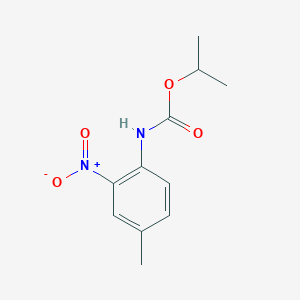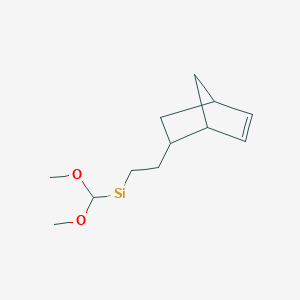
CID 69651734
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane is an organosilicon compound characterized by the presence of a bicyclic heptene structure attached to an ethyl group, which is further bonded to a dimethoxymethylsilane moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane typically involves the hydrosilylation of norbornene derivatives with dimethoxymethylsilane. The reaction is catalyzed by transition metal complexes, such as platinum or rhodium catalysts, under mild conditions. The reaction proceeds efficiently at room temperature, yielding the desired product with high selectivity.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through continuous flow processes, which allow for better control over reaction parameters and scalability. The use of immobilized catalysts on solid supports can enhance the efficiency and sustainability of the process.
Chemical Reactions Analysis
Types of Reactions
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols or siloxanes.
Reduction: Reduction reactions can convert the silane moiety to silanes with different substituents.
Substitution: The dimethoxymethyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like alkoxides or amines can be employed under basic conditions.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Various silanes with different substituents.
Substitution: Functionalized silanes with diverse organic groups.
Scientific Research Applications
2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane has found applications in several scientific research areas:
Chemistry: Used as a precursor for the synthesis of advanced materials and polymers.
Biology: Investigated for its potential use in drug delivery systems due to its biocompatibility.
Medicine: Explored for its role in developing novel therapeutic agents.
Industry: Utilized in the production of high-performance coatings and adhesives.
Mechanism of Action
The mechanism by which 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane exerts its effects involves the interaction of the silane moiety with various molecular targets. The compound can form stable bonds with organic and inorganic substrates, facilitating the formation of complex structures. The bicyclic heptene structure provides rigidity and stability, enhancing the compound’s performance in various applications.
Comparison with Similar Compounds
Similar Compounds
- [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]trimethoxysilane
- [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]triethoxysilane
- [2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethyl]chloromethylsilane
Uniqueness
Compared to similar compounds, 2-(Bicyclo[2.2.1]hept-5-en-2-yl)ethylsilane offers a unique combination of stability and reactivity due to its dimethoxymethylsilane moiety. This makes it particularly suitable for applications requiring robust and durable materials.
Properties
Molecular Formula |
C12H20O2Si |
|---|---|
Molecular Weight |
224.37 g/mol |
InChI |
InChI=1S/C12H20O2Si/c1-13-12(14-2)15-6-5-11-8-9-3-4-10(11)7-9/h3-4,9-12H,5-8H2,1-2H3 |
InChI Key |
PRKIZRZIRDNEBG-UHFFFAOYSA-N |
Canonical SMILES |
COC(OC)[Si]CCC1CC2CC1C=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-(Naphthalen-2-yl)-1-[(naphthalen-2-yl)methyl]-1H-benzimidazole](/img/structure/B12573041.png)
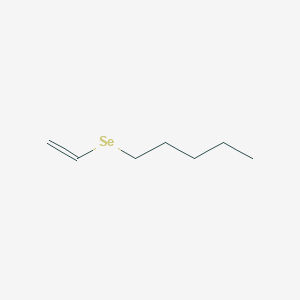
![4,4,5,5,6,6,7,7,8,8,9,9,10,10,10-Pentadecafluoro-1-[(prop-2-en-1-yl)oxy]-3-[(3,3,4,4,5,5,6,6,7,7,8,8,8-tridecafluorooctyl)oxy]decan-2-yl carbonate](/img/structure/B12573051.png)
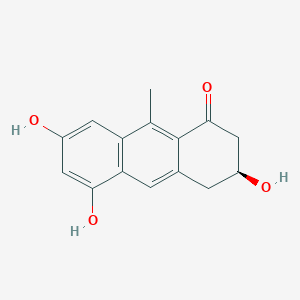
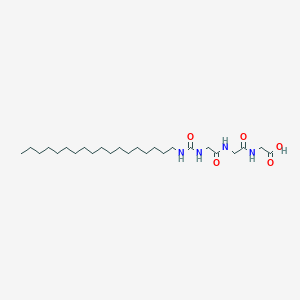
![2-(4-Ethyl-5-furan-2-yl-4H-[1,2,4]triazol-3-ylsulfanyl)-N-thiophen-2-ylmethyl-acetamide](/img/structure/B12573073.png)
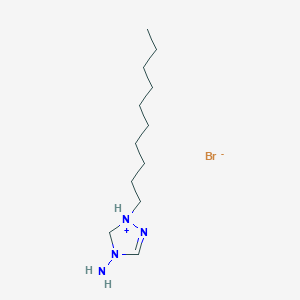
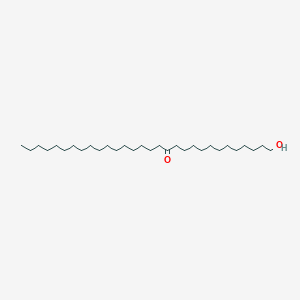
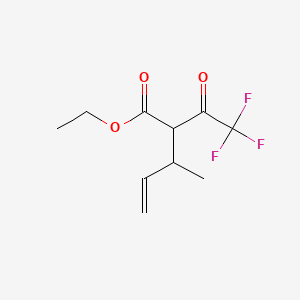

![Acetamide,2-[[8-(isopropyl)-2H-1,2,4-triazino[5,6-B]indol-3-YL]thio]-N-2-allyl-](/img/structure/B12573094.png)
